

Application Notes and Protocols: Avilamycin in Nursery Pig Feed for Diarrhea Control

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Compound of Interest

Compound Name: Avilamycin

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These application notes provide a comprehensive overview of the use of **avilamycin** in nursery pig feed for the control of post-weaning diarrhea, primarily caused by pathogenic *Escherichia coli*. The information is compiled from various studies to guide research and development in swine enteric health.

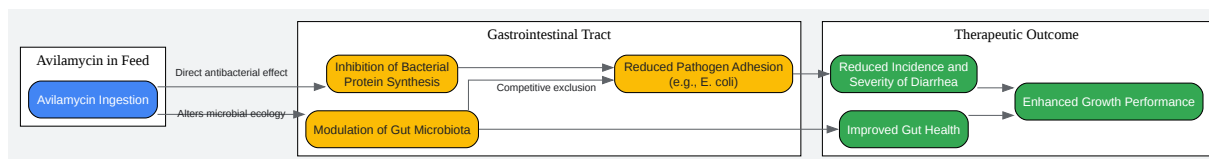
Introduction

Avilamycin is an oligosaccharide antibiotic produced by *Streptomyces viridochromogenes*. It is used as a feed additive in swine production to reduce the incidence and severity of post-weaning diarrhea (PWD)[1][2]. PWD is a significant cause of morbidity, mortality, and economic loss in the nursery phase, often triggered by the stress of weaning and infection with pathogenic bacteria like *E. coli*[2]. **Avilamycin** has demonstrated efficacy in controlling this condition and improving pig performance[1][2][3].

Mechanism of Action

Avilamycin's primary mode of action is the inhibition of bacterial protein synthesis. It is thought to bind to the 30S ribosomal subunit, thereby disrupting the translation process in susceptible bacteria. This antibiotic is particularly effective against Gram-positive bacteria. While *E. coli* is a Gram-negative bacterium, **avilamycin**'s efficacy in controlling *E. coli*-associated diarrhea is attributed to its ability to modulate the overall gut microbiota and potentially reduce the adhesion of pathogenic bacteria to the intestinal wall[4][5].

The use of **avilamycin** can lead to changes in the ecological structure and metabolic activity of the microbial community in the gastrointestinal tract, rather than a simple reduction in total bacterial numbers[4][5].



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Figure 1: Proposed mechanism of action for **avilamycin** in diarrhea control.

Efficacy and Performance Data

Multiple studies have demonstrated the efficacy of **avilamycin** in improving the health and performance of nursery pigs. The following tables summarize key quantitative data from representative studies.

Table 1: Effect of **Avilamycin** on Diarrhea and Mortality in Weaned Piglets

Treatment Group	Average Daily Diarrhea Score (ADDS)	Mortality (%)	Reference
Control (0 ppm Avilamycin)	Varies by study	Varies by study	[1]
40 ppm Avilamycin	No significant difference from control	No significant difference from control	[1]
80 ppm Avilamycin	Significantly reduced vs. control	Significantly reduced vs. control	[1]
50 ppm Olaquinox	No significant difference from control	No significant difference from control	[1]
100 ppm Apramycin	Significantly reduced vs. control	Significantly reduced vs. control	[1]

Note: In the cited study, 80 ppm **avilamycin** was comparable to 100 ppm apramycin in reducing ADDS, but apramycin was more effective in reducing mortality.

Table 2: Effect of **Avilamycin** on Growth Performance in Nursery Pigs

Treatment Group	Average Daily Gain (ADG) (kg)	Feed Conversion Ratio (FCR)	Reference
Control (0 ppm Avilamycin)	Varies by study	Varies by study	[1] [6]
40 ppm Avilamycin	No significant improvement vs. control	No significant improvement vs. control	[1]
80 ppm Avilamycin	Significantly improved vs. control	Significantly improved vs. control	[1]
73 g/ton Avilamycin (21 days)	Numerically improved vs. control	No significant difference	[6]
73 g/ton Avilamycin (42 days)	Greatest ADG	Lowest FCR	[6]
50 g/ton Mecadox	Numerically improved vs. control	No significant difference	[6]

Table 3: Comparative Efficacy of **Avilamycin** and Carbadox on Diarrhea and Performance

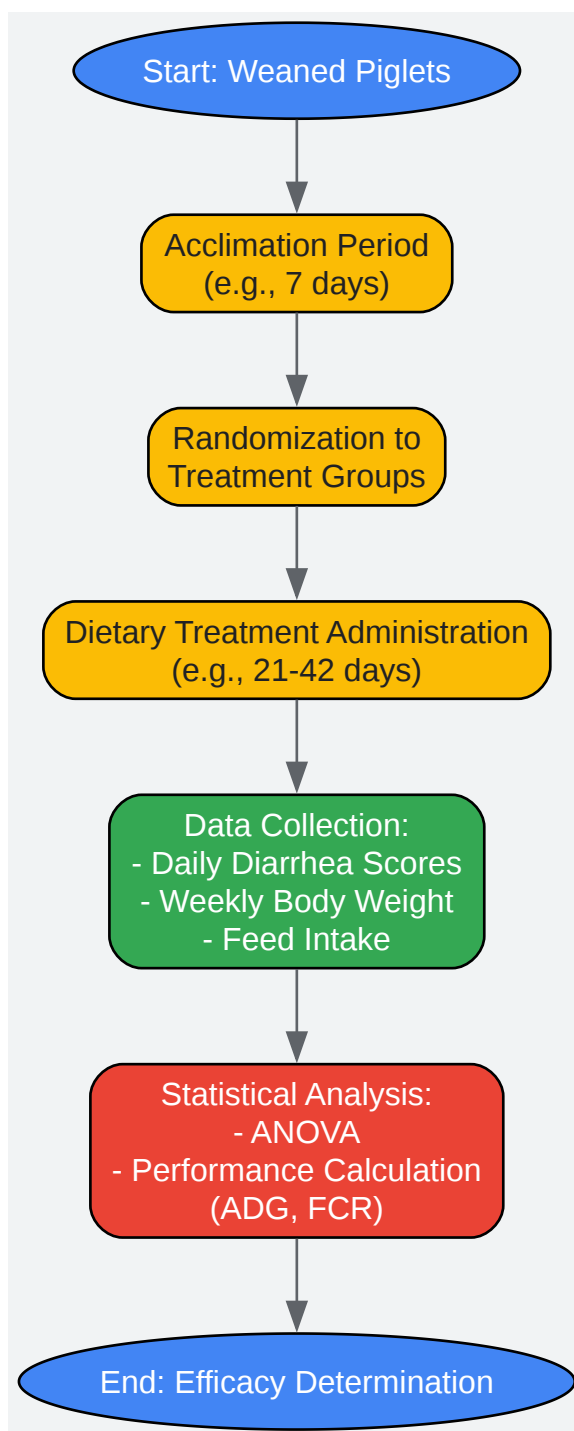
Parameter	Control	Avilamycin (80.5 mg/kg for 21d)	Avilamycin (80.5 mg/kg for 42d)	Carbadox (55.1 mg/kg for 21d)	Reference
Diarrhea Severity (d 0- 21)	Highest	Lowered (P < 0.05)	Lowered (P < 0.05)	Intermediate	[2] [3]
Diarrhea Incidence (d 21-42)	N/A	No significant difference	Lowered (P < 0.05)	No significant difference	[2] [3]
Diarrhea Severity (d 21-42)	N/A	No significant difference	Lowered (P < 0.05)	No significant difference	[2] [3]
Overall Gain:Feed (G:F)	Intermediate	Improved (P < 0.05)	Improved (P < 0.05)	Lower than Avilamycin	[2] [3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Dose-Response Efficacy Trial

This protocol is designed to evaluate the efficacy of different concentrations of **avilamycin** in controlling post-weaning diarrhea and improving performance.



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Figure 2: Experimental workflow for a dose-response efficacy trial.

Objective: To determine the optimal dosage of **avilamycin** for the control of post-weaning diarrhea.

Animals: A sufficient number of newly weaned piglets (e.g., 400) from a single source to ensure statistical power[1].

Housing: Pigs are housed in pens with controlled environmental conditions and have ad libitum access to feed and water[2][3].

Experimental Design:

- Acclimation: Allow a 5-7 day acclimation period post-weaning.
- Randomization: Randomly allocate pigs to treatment groups, balancing for initial body weight and sex.
- Treatment Groups:
 - Control: Basal diet with no medication.
 - **Avilamycin** 40 ppm: Basal diet with 40 mg/kg **avilamycin**.
 - **Avilamycin** 80 ppm: Basal diet with 80 mg/kg **avilamycin**.
 - Positive Control (optional): Basal diet with a known effective antibiotic (e.g., 100 ppm apramycin)[1].
- Diet Administration: Provide the respective medicated feeds as the sole ration for a period of 21 to 42 days[1][2][3].

Data Collection:

- Diarrhea Scoring: Daily visual assessment of fecal consistency for each pen or individual pig using a scoring system (e.g., 0 = normal, 1 = soft, 2 = watery diarrhea)[2][3].
- Performance Metrics: Record individual pig weights at the beginning and end of the trial, and at weekly intervals. Measure feed consumption per pen to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR)[1][6].
- Mortality: Record all mortalities and, if possible, perform necropsies to determine the cause of death.

Statistical Analysis: Analyze data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to compare treatment groups.

Gut Microbiota Analysis

This protocol outlines a method to assess the impact of **avilamycin** on the gut microbial community.

Objective: To characterize the changes in the composition and metabolic activity of the gut microbiota in response to **avilamycin** supplementation.

Animals and Diets:

- Use early-weaned piglets (e.g., 18-22 days old)[4][5].
- Treatment groups: Control (basal diet) and **Avilamycin** (e.g., 0.04% or 400 ppm in the basal diet)[4][5].
- Feed the diets for a specified period (e.g., 14-21 days).

Sample Collection:

- At the end of the experimental period, euthanize a subset of pigs from each group.
- Aseptically collect digesta samples from different sections of the gastrointestinal tract (e.g., jejunum, cecum, colon).
- Immediately freeze samples at -80°C for subsequent analysis.

Microbiota Analysis:

- DNA Extraction: Extract total bacterial DNA from the digesta samples.
- 16S rRNA Gene Sequencing: Amplify and sequence the V3-V4 or other variable regions of the 16S rRNA gene to determine the taxonomic composition of the microbiota.
- Quantitative PCR (qPCR): Quantify the abundance of specific bacterial groups (e.g., *Lactobacillus*, *Enterobacteriaceae*)[4][5].

- **Metabolite Analysis:** Analyze short-chain fatty acid (SCFA) concentrations and other relevant metabolites in the digesta.

Data Analysis:

- Use bioinformatics pipelines (e.g., QIIME, mothur) to process sequencing data and analyze alpha and beta diversity.
- Perform statistical comparisons of bacterial taxa and metabolite concentrations between treatment groups.

Regulatory and Safety Considerations

- **Dosage and Duration:** **Avilamycin** is typically approved for use in nursery pigs at a concentration of 80-80.5 mg/kg of feed for a period of 21 to 42 consecutive days[2][3].
- **Veterinary Feed Directive (VFD):** In the United States, **avilamycin** is a VFD drug, meaning it can only be used under the supervision of a licensed veterinarian.
- **Withdrawal Period:** There is no pre-slaughter withdrawal period required for swine when **avilamycin** is used according to label directions.
- **Safety:** **Avilamycin** is poorly absorbed from the gastrointestinal tract, and tissue residues are generally low. However, appropriate handling procedures should be followed to avoid inhalation and direct contact with the premix.

Conclusion

Avilamycin is an effective tool for the control of post-weaning diarrhea in nursery pigs, leading to improved health and performance. Optimal efficacy is generally observed at a dosage of around 80 ppm. Its mechanism of action involves the modulation of the gut microbiota. Further research into its precise effects on the gut microbial ecosystem and host-microbe interactions will continue to refine its application in swine production.

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